molecular formula C23H17Cl2N5OS B11696457 N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11696457
M. Wt: 482.4 g/mol
InChI Key: QGNANPNVMYOKMX-VULFUBBASA-N
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Description

N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a structurally complex hydrazide derivative characterized by a 2,6-dichlorophenyl moiety, a triazole ring substituted with two phenyl groups, and a sulfanyl-acetohydrazide backbone. Its synthesis likely involves condensation reactions between hydrazide precursors and carbonyl-containing intermediates, followed by functionalization of the triazole-thiol group .

Properties

Molecular Formula

C23H17Cl2N5OS

Molecular Weight

482.4 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H17Cl2N5OS/c24-19-12-7-13-20(25)18(19)14-26-27-21(31)15-32-23-29-28-22(16-8-3-1-4-9-16)30(23)17-10-5-2-6-11-17/h1-14H,15H2,(H,27,31)/b26-14+

InChI Key

QGNANPNVMYOKMX-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s triazole and dichlorophenyl groups may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Hydrazine/Hydrazide Families

The compound belongs to a broader class of hydrazine derivatives, such as N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines (e.g., compounds 5a-i from Molecules 2010). Key structural and synthetic differences are outlined below:

Feature Target Compound Analogues (5a-i)
Core Structure Acetohydrazide with triazole-sulfanyl group Hydrazine with ethylidene linkage and trifluoromethyl substitution
Aromatic Substituents 2,6-Dichlorophenyl; 4,5-diphenyltriazole 2,6-Dichloro-4-trifluoromethylphenyl; substituted acetophenone-derived groups
Key Functional Groups Sulfanyl (-S-), triazole, dichlorophenyl Trifluoromethyl (-CF₃), ethylidene (-CH=C-)
Synthetic Conditions Likely involves triazole-thiol functionalization and hydrazide condensation Ethanol reflux with HCl; acetophenone condensation

Reactivity and Functional Group Influence

  • Triazole vs. In contrast, the trifluoromethyl group in analogues (5a-i) improves lipophilicity and metabolic stability .
  • Sulfanyl vs. Ethylidene Linkages : The sulfanyl group in the target compound may facilitate disulfide bond formation or metal coordination, whereas the ethylidene group in analogues supports planar conjugation, affecting electronic properties.

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